Methyl alpha-D-fucopyranoside

Description

Contextual Significance within Carbohydrate Chemistry and Glycobiology

The importance of Methyl alpha-D-fucopyranoside is intrinsically linked to the biological relevance of fucose, the parent sugar. Fucose is a deoxyhexose that is a fundamental component of many N- and O-linked glycans, glycolipids, and oligosaccharides in mammals and other organisms. oup.comoup.com These fucose-containing glycans, or fucosylated glycans, are involved in a wide array of biological processes. oup.com

In mammals, fucosylated oligosaccharides are critical for selectin-mediated leukocyte-endothelial adhesion during the inflammatory response, blood transfusion compatibility through their role in ABO blood group antigens, and host-microbe interactions. oup.comnih.gov Alterations in the expression of these glycans have been linked to pathological conditions, including cancer and atherosclerosis. oup.com Given that fucose is often found at the terminal, non-reducing end of glycan chains, it is ideally positioned to mediate interactions with proteins, such as lectins, which are crucial for cell-cell recognition and signaling. nih.gov

This compound, by mimicking the terminal fucosyl residue of these complex glycoconjugates, provides a simplified and effective probe for studying these interactions. Its chemical stability and solubility in polar solvents make it a convenient reagent for a variety of in vitro and in cellulo experiments. nih.gov

Importance as a Model Fucose Derivative in Academic Research

In academic and industrial research, this compound is widely used as a model compound to investigate the enzymes and proteins that interact with fucose. One of its primary applications is in the study of fucosidases, the enzymes responsible for cleaving fucose residues from glycoconjugates. rsc.org It can act as a competitive inhibitor in fucosidase assays, helping researchers to characterize enzyme kinetics and to screen for potential therapeutic agents that target these enzymes. nih.gov For instance, it has been used to assess the inhibitory effects on the interaction of lectins with erythrocytes. researchgate.net

Furthermore, this compound is an invaluable tool in lectin binding studies. Lectins are carbohydrate-binding proteins that play key roles in cell adhesion, signaling, and immunity. By using this compound as a simple ligand, researchers can probe the binding specificity and affinity of fucose-binding lectins. nih.gov Theoretical studies have also utilized methyl glycosides, including those of fucose, to model the binding modes to lectins like concanavalin (B7782731) A, providing insights into the molecular basis of carbohydrate-protein interactions. nih.gov

Its utility also extends to being a synthetic building block. The defined stereochemistry and protected anomeric position make it a useful starting material in the synthesis of more complex fucosylated oligosaccharides and glycoconjugates, which can then be used to study a wider range of biological phenomena. nih.gov

Stereochemical Considerations and Anomeric Configuration

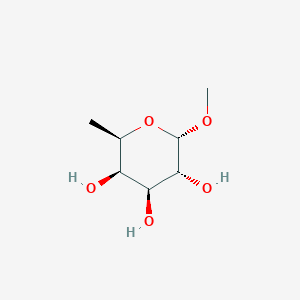

The structure of this compound is defined by several key stereochemical features. The 'D' in its name refers to the configuration at the C5 carbon, which is analogous to that of D-glyceraldehyde. The 'pyranoside' part of the name indicates that the fucose is in a six-membered ring form.

A critical aspect of its structure is the anomeric configuration at the C1 carbon. In this compound, the methoxy (B1213986) group (-OCH3) at the anomeric center is in the axial position, which defines it as the alpha (α) anomer. This is in contrast to the beta (β) anomer, where the methoxy group would be in the equatorial position. The preference for the axial orientation in the alpha anomer is a manifestation of the anomeric effect, a stereoelectronic phenomenon in carbohydrate chemistry. wikipedia.org

The alpha anomeric linkage is particularly significant because L-fucose is often found in the alpha-glycosidic linkage in natural glycoconjugates. researchgate.net Therefore, this compound is an excellent mimic of the natural substrate for many fucose-binding proteins and enzymes. The stereochemistry of the molecule, particularly the cis-relationship between the hydroxyl groups at C2 and C4, is crucial for its specific recognition by biological receptors.

The distinct stereochemistry of the alpha and beta anomers can be readily distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the anomeric proton and carbon are characteristic for each anomer.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-PZRMXXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450023 | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-40-1 | |

| Record name | Methyl alpha-D-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL .ALPHA.-D-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Methyl Alpha D Fucopyranoside

Strategies for the De Novo Synthesis of Methyl alpha-D-fucopyranoside

The de novo synthesis of L-fucose and its derivatives, such as this compound, presents a significant challenge due to the presence of multiple stereocenters. Strategies to access these 6-deoxy-L-hexoses can be broadly categorized into biosynthetic and chemical synthesis approaches.

In biological systems, L-fucose is synthesized from GDP-D-mannose through a de novo pathway. nih.govoup.com This enzymatic process involves three key steps: dehydration at C-6, epimerization at C-3 and C-5, and finally, reduction at C-4. nih.govpnas.org The initial step is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD). oup.compnas.org Subsequently, a single enzyme, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG in E. coli or FX protein in humans), carries out the epimerization and NADPH-dependent reduction to yield GDP-L-fucose. nih.gov This activated sugar donor is then utilized by fucosyltransferases to incorporate fucose into glycans. nih.gov

Chemical synthesis approaches to 6-deoxy-L-hexoses often commence from more abundant carbohydrate precursors. thieme-connect.comgoogle.com For instance, L-rhamnose (6-deoxy-L-mannose) can be converted to L-fucose derivatives through stereochemical inversion at specific hydroxyl groups. google.com Similarly, D-mannose can serve as a starting material for the synthesis of D-acofriose (6-deoxy-3-O-methyl-D-mannose), a related 6-deoxyhexose. rsc.orgbohrium.com True de novo chemical syntheses from achiral starting materials are complex and typically involve multi-step sequences to establish the correct stereochemistry. One notable approach involves the iterative asymmetric epoxidation of allylic alcohols, a strategy that can theoretically lead to all eight L-hexoses. mdpi.com Another strategy, termed 'sugar pirating,' utilizes readily available complex natural products, like spectinomycin, as starting points to access rare deoxy sugars. thieme-connect.com

Regioselective Functionalization of Hydroxyl Groups

The selective modification of the hydroxyl groups at the C-2, C-3, and C-4 positions of this compound is paramount for its use in the synthesis of complex carbohydrates. This is often achieved through a combination of protecting group strategies and site-selective reactions.

Strategic Protection and Deprotection Approaches

The differential reactivity of the hydroxyl groups in this compound allows for the strategic application of protecting groups to mask certain positions while leaving others available for reaction. Common protecting groups include benzyl (B1604629) ethers, acetals (such as isopropylidene and benzylidene), and various ester groups. nih.govtandfonline.com

For instance, the cis-diol at C-3 and C-4 can be selectively protected as a cyclic acetal (B89532), such as an isopropylidene or benzylidene acetal. nih.govacs.org This directs functionalization to the remaining free hydroxyl group at C-2. Subsequent removal of the acetal under acidic conditions regenerates the C-3 and C-4 hydroxyls for further manipulation. O-benzyl groups are widely used due to their stability under a range of reaction conditions and their facile removal by hydrogenolysis. rsc.org The strategic sequence of protection and deprotection allows for the stepwise construction of complex oligosaccharide structures.

| Protecting Group | Typical Substrate Moiety | Protection Conditions | Deprotection Conditions | Reference |

| Isopropylidene | cis-Diols (C3, C4) | Acetone, acid catalyst | Mild aqueous acid | acs.org |

| Benzylidene | cis-Diols (C3, C4) | Benzaldehyde dimethyl acetal, CSA | Catalytic hydrogenolysis, mild acid | nih.gov |

| Benzyl | Hydroxyl groups | Benzyl bromide, NaH | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | rsc.org |

| Nitrobenzylidene | Diols | p-Nitrobenzaldehyde dimethyl acetal | Photolysis, oxidative or reductive cleavage | nih.gov |

Site-Selective Acylation and Alkylation Reactions

Beyond protecting group strategies, methods for the direct, site-selective functionalization of hydroxyl groups have been developed. These often rely on the use of specific catalysts or reagents that can differentiate between the hydroxyl groups based on their steric and electronic environments.

Organoboron reagents have proven particularly effective for the regioselective acylation and alkylation of carbohydrates. thieme-connect.com For example, the use of a diphenylborinic ethylamine (B1201723) ester catalyst can direct the acylation or alkylation of this compound to the equatorial C-3 hydroxyl group with high selectivity. tandfonline.com Similarly, a benzoxaborole catalyst has been shown to selectively promote the benzoylation of the C-3 position of Methyl α-L-fucopyranoside. pnas.org

Catalyst-controlled regioselective acylation can also be achieved using organocatalysts. oup.com For example, certain catalysts can direct acylation to either the axial or equatorial hydroxyl groups in cis-1,2-diols. oup.com The choice of acylating agent and catalyst can thus provide access to different regioisomers.

| Reaction Type | Reagent/Catalyst | Position Selectivity | Findings | Reference |

| Alkylation | Phenylboronic acid, iodobutane, amine, Ag₂O | C-3 | Complexation with phenylboronic acid activates the 3-O position for alkylation. | thieme-connect.commdpi.com |

| Acylation | Benzoxaborole derivative, benzoyl chloride, DIPEA | C-3 | Highly selective benzoylation at the C-3 hydroxyl group. | pnas.org |

| Alkylation | Diphenylborinic ethylamine ester, benzyl bromide | C-3 | Catalytic cycle proceeding via a borinate intermediate directs alkylation to the equatorial C-3 hydroxyl. | tandfonline.com |

| Acylation | Diphenylborinic ethylamine ester, benzoyl chloride | C-3 | Catalytic cycle proceeding via a borinate intermediate directs acylation to the equatorial C-3 hydroxyl. | tandfonline.com |

Synthesis of Complex Glycoconjugates Incorporating the this compound Motif

The selectively functionalized this compound derivatives serve as valuable building blocks for the synthesis of more complex carbohydrate structures, including oligosaccharides and glycomimetics.

Glycosidation Strategies for Oligosaccharide Assembly

Glycosidation, the formation of a glycosidic bond, is the key reaction for assembling oligosaccharides. The selectively protected this compound can act as either a glycosyl donor or acceptor. When used as an acceptor, a free hydroxyl group is glycosylated by an activated glycosyl donor. For example, a fucopyranoside with a free C-4 hydroxyl can be glycosylated to form a (1→4)-linked disaccharide. rsc.org

Conversely, the anomeric position of a fucopyranoside derivative can be activated to turn it into a glycosyl donor. Common donor types include glycosyl halides, thioglycosides, and trichloroacetimidates. rsc.org These donors can then react with a suitable glycosyl acceptor to form the desired oligosaccharide. The choice of protecting groups on both the donor and acceptor is crucial for controlling the stereochemical outcome of the glycosylation reaction. One-pot glycosylation strategies, where multiple glycosylation steps are carried out sequentially in the same reaction vessel, have been developed to streamline the synthesis of complex oligosaccharides.

Preparation of Glycomimetics and Analogs

Glycomimetics are molecules that mimic the structure and/or function of natural carbohydrates. They are often designed to have improved stability or altered biological activity. This compound can be chemically modified to create various glycomimetics. For instance, the interglycosidic oxygen atom can be replaced with a methylene (B1212753) group (C-glycosides) to create analogs that are resistant to enzymatic hydrolysis. The synthesis of C-disaccharides often involves the coupling of a sugar aldehyde or ketone with a suitable carbon nucleophile derived from another sugar.

Furthermore, analogs of this compound can be synthesized where hydroxyl groups are replaced with other functionalities, or the sugar ring is altered. These modifications can be used to probe the specific interactions between the carbohydrate and its biological receptor.

Optimization and Scalability of Synthetic Routes for Research Applications

The efficient synthesis of this compound is crucial for its application in various research fields, necessitating the development of optimized and scalable production methods. Research efforts have focused on improving yields, simplifying purification processes, and ensuring the economic viability of synthetic routes, ranging from traditional chemical methods to enzymatic approaches.

A common and well-established method for the synthesis of methyl glycosides is the Fischer glycosylation. This acid-catalyzed reaction of a monosaccharide with an alcohol, in this case, L-fucose with methanol, typically yields a mixture of anomers and isomers. Optimization of this process often involves the choice of catalyst and reaction conditions to favor the formation of the desired α-pyranoside. For instance, the use of heterogeneous catalysts like H2SO4–silica has been shown to exclusively produce the 1,2-cis anomer (α-anomer) in high yields. rsc.org Continuous flow processes for Fischer glycosylation have also been developed, offering a scalable alternative to batch reactions and demonstrating consistent product ratios over extended periods. nih.gov

Enzymatic synthesis presents an alternative, often highly stereoselective, route to this compound. Glycosidases can catalyze the formation of glycosidic bonds, but their application on a large scale can be limited by enzyme availability, stability, and the cost of donor substrates. researchgate.netcftri.res.in While specific scalability data for the enzymatic synthesis of this compound is not extensively detailed in the literature, the potential for high selectivity and milder reaction conditions makes it an area of ongoing research interest. mdpi.com

Table 1: Comparison of Selected Synthetic Routes to Fucopyranoside Derivatives

| Synthetic Approach | Starting Material | Key Steps | Product(s) | Reported Yield(s) | Reference(s) |

| Fischer Glycosylation | L-fucose | Reaction with benzyl alcohol and HCl (in situ) | Benzyl α-fucopyranoside (major) and β-anomer | 65% (α-anomer after precipitation) | rsc.org |

| One-Pot Synthesis | L-fucose | Fischer glycosylation (reduced benzyl alcohol), in situ 3,4-O-isopropylidenation, acetylation | Protected benzyl α- and β-fucopyranosides | 48% (α-anomer), 20% (β-anomer) | rsc.orgnih.gov |

| Heterogeneous Catalysis | L-fucose | H2SO4–silica in dry methanol | Methyl α-L-fucopyranoside | Not specified | rsc.org |

Conformational Analysis and Molecular Dynamics of Methyl Alpha D Fucopyranoside

Elucidation of Pyranose Ring Conformations (e.g., Chair Conformations)

The six-membered pyranose ring of Methyl alpha-D-fucopyranoside is not planar and, like cyclohexane, adopts puckered conformations to minimize steric and torsional strain. The most stable of these are the chair conformations. nih.gov For pyranoses, two primary chair conformations are possible: the ¹C₄ and the ⁴C₁ forms. In the case of L-fucose (the enantiomer of D-fucose), the ¹C₄ chair conformer is overwhelmingly dominant in solution. iastate.edu This preference is dictated by the arrangement of its substituent groups.

In the ¹C₄ conformation of L-fucose, the bulky C-6 methyl group occupies an equatorial position, which is sterically favorable. iastate.edu Conversely, for this compound, the mirror image, the dominant conformation is the ⁴C₁, which similarly places the C-6 methyl group in the favorable equatorial orientation. The alternative ¹C₄ conformation would force this group into a sterically demanding axial position, significantly destabilizing the structure. While chair forms are the most prevalent, other conformations like boat and skew-boat forms can exist as transient intermediates during ring interconversion, though they are generally present in very low populations for stable pyranosides like this one. nih.goviastate.edu

Analysis of Anomeric Effects and Their Influence on Conformation

The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the preference of an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org This effect is a departure from simple steric considerations and is attributed to a stabilizing interaction, often described as hyperconjugation, between a lone pair of electrons on the ring's oxygen atom and the antibonding (σ*) orbital of the C-1—substituent bond. dypvp.edu.in This orbital overlap is geometrically optimal when the substituent is axial.

In this compound, the anomeric substituent is the methoxy (B1213986) group (-OCH₃). The "alpha" designation signifies that this methoxy group is in an axial position in the predominant ⁴C₁ chair conformation. wikipedia.org The anomeric effect provides a significant stabilizing contribution to this arrangement, estimated to be around 4-8 kJ/mol for sugars. wikipedia.org This energetic preference counteracts the steric bulk of the axial methoxy group, making the alpha-anomer thermodynamically competitive with or even more stable than the beta-anomer (where the methoxy group would be equatorial). The interplay between the anomeric effect and steric factors is therefore crucial in determining the conformational equilibrium and the relative populations of the alpha and beta anomers.

Investigation of Dynamic Molecular Motions within the Compound (e.g., Methyl Group Rotations)

Beyond the puckering of the pyranose ring, this compound exhibits significant internal molecular motion, particularly the rotation of its exocyclic groups. Solid-state Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing these dynamics. acs.org For polycrystalline Methyl alpha-L-fucopyranoside (the enantiomer of the D-form, but with identical local dynamics), relaxation time measurements have quantified the rapid, threefold rotations of both the methoxyl group at C-1 and the methyl group at C-5. acs.orgresearchgate.net

At a temperature of 300 K, both the methoxyl and methyl groups were found to have much shorter ¹³C T₁ relaxation times than the carbons within the pyranose ring, indicating significantly faster motion. acs.org Temperature-dependent measurements allowed for the calculation of the activation energies (Eₐ) and correlation times (τc) for these rotations. acs.orgresearchgate.net The rotational processes of the methoxyl and methyl groups were found to dominate the relaxation processes, especially at lower temperatures (90-150 K). acs.orgresearchgate.net

| Rotating Group | Activation Energy (Eₐ) | Correlation Time (τc) at 300 K | Reference |

|---|---|---|---|

| Methoxyl (-OCH₃) | ~9 kJ/mol | ~0.7 x 10⁻¹³ s | acs.orgresearchgate.net |

| Methyl (-CH₃) | ~9 kJ/mol | ~2 x 10⁻¹³ s | acs.orgresearchgate.net |

Theoretical and Computational Approaches in Conformational Studies

Computational chemistry provides powerful tools for exploring the conformational energy landscape of molecules like this compound, complementing experimental data and offering detailed energetic and structural insights.

Empirical force-field calculations, a cornerstone of molecular mechanics (MM), model a molecule as a collection of atoms connected by springs, with energies calculated based on parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govarxiv.org These methods are computationally efficient, allowing for the rapid exploration of many possible conformations.

The MMP2 force field, one of several in the MM family, has been used to confirm the conformations of fucose derivatives. tandfonline.com For instance, in the synthesis of a complex bicycloheptane (B81988) from this compound, MMP2 calculations were employed to verify the conformation of the final product, showing good agreement with data from ¹H NMR spectrometry. tandfonline.comresearchgate.net Similarly, conformational searches using force fields like MMFF94 are standard practice to generate initial low-energy geometries of fucopyranoside-containing molecules before applying more computationally intensive methods. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a higher level of accuracy than empirical force fields. github.io DFT is widely used for geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, and for calculating the relative energies of different conformers. nih.govpsicode.org

For carbohydrates, DFT methods like ωB97X-D and M06-2X, often paired with extensive basis sets such as 6-311++G(d,p), are used to refine geometries obtained from initial force-field scans and to compute accurate interaction and relative energies. nih.govmdpi.com These calculations are essential for understanding the subtle electronic effects, such as the anomeric effect and hydrogen bonding, that govern conformational preferences. The choice of functional and basis set is critical for achieving a balance between computational cost and accuracy. arxiv.org

The most robust computational strategies often involve a combination of molecular mechanics (MM) and quantum chemical (QM) methods. MM is ideal for broadly sampling the vast conformational space of a flexible molecule, while QM provides high-accuracy energies for a smaller number of key structures. mdpi.com

In the study of fucosides and other carbohydrates, a typical workflow involves using an MM algorithm, such as MM3(92), to perform an extensive search of the potential energy surface and identify all plausible low-energy conformers (e.g., different chair and boat forms). iastate.edu The geometries of these conformers are then re-optimized using a higher-level QM method like DFT. This QM/MM approach allows for accurate prediction of conformational populations and thermodynamic properties that can be directly compared with experimental results from NMR or other spectroscopic techniques. mdpi.com This synergy leverages the speed of MM and the accuracy of QM to provide a comprehensive picture of the molecule's conformational behavior.

Molecular Recognition and Intermolecular Interactions of Methyl Alpha D Fucopyranoside

Mechanisms of Carbohydrate-Protein Interactions

The binding of methyl alpha-D-fucopyranoside to various proteins, particularly lectins, has been extensively studied to understand the molecular basis of carbohydrate specificity. These studies reveal a combination of specific hydrogen bonding patterns, van der Waals forces, and the influence of metal ions as key determinants of binding affinity and orientation.

Binding to Lectins and Other Carbohydrate-Binding Proteins

This compound is recognized by a variety of fucose-specific lectins from diverse biological sources, including bacteria, fungi, and plants. These proteins exhibit a range of structural architectures, from β-propeller folds to C-type lectin domains, yet share the ability to selectively bind fucose and its derivatives.

Examples of lectins and carbohydrate-binding proteins that interact with this compound include:

PA-IIL from Pseudomonas aeruginosa : This bacterial lectin displays a high affinity for fucose, a feature attributed to an unusual binding mode involving two calcium ions that coordinate with the sugar's hydroxyl groups. rcsb.org The interaction is crucial for the bacterium's adhesion to host cells. rcsb.org

Ralstonia solanacearum lectin (RSL) : RSL is a homotrimeric lectin with a six-bladed β-propeller fold, creating six carbohydrate-binding sites. nih.gov It exhibits a strong affinity for fucose and fucosylated oligosaccharides. nih.govacs.org

Lectin PLL3 from Photorhabdus laumondii : This lectin, also possessing a seven-bladed β-propeller fold, binds L-fucose and its derivatives. semanticscholar.org Isothermal titration calorimetry experiments identified methyl alpha-L-fucopyranoside as its best binding partner, with a dissociation constant (KD) in the submillimolar range. semanticscholar.org

SapL1 from Scedosporium apiospermum : This fungal lectin is a homolog of FleA from Aspergillus fumigatus and demonstrates specificity for fucosylated oligosaccharides. pdbj.org

Lectin from Kordia zhangzhouensis : The structure of this fucose-binding lectin in complex with methyl-fucoside has been determined, providing insights into its carbohydrate recognition. rcsb.org

GII.4 Saga P-dimers of human norovirus : The capsid protein of human noroviruses can bind to histo-blood group antigens (HBGAs), and methyl α-l-fucopyranoside is used as a model ligand to study these interactions. researchgate.netnih.gov The binding affinity, however, is relatively weak, with a dissociation constant of 22 mM. researchgate.netresearchgate.net

Rat liver mannose-binding protein (MBP-C) : This C-type lectin can bind various monosaccharides, including methyl alpha-L-fucopyranoside. rcsb.org

Concanavalin (B7782731) A (ConA) : While ConA strongly binds α-methyl-D-glucopyranoside, it shows weak to no binding for methyl alpha-L-fucopyranoside, highlighting the specificity of carbohydrate-protein interactions. nih.govpnas.org

Identification and Characterization of Non-Covalent Interactions (e.g., CH-π Bonding, Hydrogen Bonds, Electrostatic Interactions)

The stability of the this compound-protein complex is governed by a network of non-covalent interactions. These interactions, though individually weak, collectively contribute to the high affinity and specificity observed in these systems.

Hydrogen Bonds: Hydrogen bonding is a primary force in carbohydrate recognition. The hydroxyl groups of the pyranose ring of this compound act as both donors and acceptors of hydrogen bonds with amino acid residues in the protein's binding site. For instance, in the complex with the PA-IIL lectin, the O2, O3, and O4 atoms of the fucoside participate in hydrogen bonding with surrounding amino acids. nih.gov Specifically, the O3 hydroxyl group forms a bond with the side chain of Asp99, and the O4 hydroxyl interacts with the carboxyl oxygen of Gly114 from an adjacent monomer. nih.gov

CH-π Interactions: The interaction between the C-H bonds of the carbohydrate and the π-electron system of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) in the binding pocket, known as CH-π interactions, is a significant contributor to binding affinity. pdbj.orgmdpi.com These dispersion-driven forces are now recognized as being as important as polar interactions in carbohydrate recognition. pdbj.org Quantum chemical calculations have shown these interactions to be surprisingly strong, comparable in energy to classical hydrogen bonds. mdpi.com Experimental evidence from gas-phase IR spectroscopy on the methyl alpha-L-fucopyranoside•toluene complex confirms the stability of these interactions even in the absence of solvent. frontiersin.org

Electrostatic Interactions and Metal Coordination: In some lectins, such as PA-IIL, electrostatic interactions play a crucial role. The binding of fucose and its derivatives is mediated by two calcium ions. nih.govnih.gov The O2, O3, and O4 atoms of the methyl fucoside coordinate with these calcium ions, with the O3 atom positioned between the ions and interacting with both. nih.gov This coordination geometry significantly enhances the binding affinity.

Binding Specificity and Affinity Determinations

The affinity of this compound for various lectins has been quantified using techniques like isothermal titration calorimetry (ITC) and NMR spectroscopy. The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating stronger binding.

| Lectin/Protein | Method | Dissociation Constant (Kd) | Reference |

| PLL3 from Photorhabdus laumondii | ITC | Submillimolar | semanticscholar.org |

| GII.4 Saga P-dimer (wild-type) | NMR | 22 mM | researchgate.net, researchgate.net |

| GII.4 Saga P-dimer (deamidated) | NMR | 220 mM | researchgate.net |

| Ralstonia solanacearum lectin (RSL) | ITC | High affinity | acs.org |

| SapL1 from Scedosporium apiospermum | ITC | Submicromolar (for fucose) | pdbj.org |

This table is interactive. Click on the headers to sort.

The data clearly indicates a wide range of binding affinities, reflecting the diverse nature of the carbohydrate-binding sites. For example, the lectin PLL3 shows a significantly higher affinity for methyl alpha-L-fucopyranoside compared to the human norovirus P-dimer. semanticscholar.orgresearchgate.net

Structural Insights from Ligand-Protein Co-Crystal Structures

X-ray crystallography of co-crystals of this compound with its protein receptors provides high-resolution structural information that is invaluable for understanding the precise nature of the interactions. These structures reveal the exact orientation of the ligand in the binding pocket and the network of non-covalent interactions that stabilize the complex.

Several crystal structures of lectins in complex with methyl alpha-L-fucopyranoside have been deposited in the Protein Data Bank (PDB). For example:

PDB ID 6TRV : Structure of SapL1 lectin from Scedosporium apiospermum in complex with alpha methyl fucoside. pdbj.org

PDB ID 6HTN : Structure of a fucose lectin from Kordia zhangzhouensis in complex with methyl-fucoside. rcsb.org

PDB ID 2JDP : Structure of a mutant of Pseudomonas aeruginosa lectin II (PA-IIL) complexed with methyl-a-L-fucopyranoside. rcsb.orgpdbj.org

PDB ID 1RDI : Structure of rat liver mannose-binding protein complexed with alpha-methyl-L-fucopyranoside. rcsb.org

PDB ID 2BT9 : Structure of the RSL trimer in a complex with methyl α-l-fucopyranoside. nih.govresearchgate.net

Impact of this compound Modifications on Binding Profiles

Modifying the structure of this compound can have a significant impact on its binding to proteins. These studies are crucial for developing high-affinity inhibitors and for understanding the specific contributions of different parts of the molecule to the interaction.

One approach involves the synthesis of fucosides with linkers suitable for creating multivalent glycoclusters. nih.gov For instance, certain α-O-L-fucopyranosides with linkers were found to be as good or even better inhibitors than L-fucose for a range of lectins. nih.gov

Another strategy is the introduction of non-canonical amino acids into the lectin's binding site. For example, replacing tryptophan residues in the Ralstonia solanacearum lectin (RSL) with fluorinated analogs resulted in altered stability and affinity for fucosylated glycans. acs.org While fluorination decreased the aromaticity and thus weakened carbohydrate-aromatic interactions, it also led to the formation of weak hydrogen bonds between the fluorine and the ligand's hydroxyl groups. acs.org

The synthesis of selenoglycosides, such as methyl 2-O-methyl-L-selenofucopyranoside, provides heavy atom analogs that are useful for X-ray crystallography and for studying lectins that recognize O-alkylated carbohydrates. d-nb.info

Interactions with Artificial Receptors and Supramolecular Chemistry

Beyond its interactions with biological macromolecules, this compound has been used as a model compound to study molecular recognition by artificial receptors in the field of supramolecular chemistry. These synthetic receptors are designed to mimic the binding pockets of natural proteins and provide simplified systems for studying the fundamental principles of carbohydrate recognition.

Artificial receptors often utilize a combination of hydrogen bonding and CH/π stacking interactions to bind carbohydrates. csic.es For example, water-soluble receptors have been developed that can bind hexopyranosides, including those of D-fucose, with weak but measurable affinities in neutral water. nih.gov The design of these receptors often involves a scaffold, such as a 1,3,5-trisubstituted 2,4,6-trialkylbenzene, to which carbohydrate-binding groups are attached. nih.govnih.gov

While cyclodextrins have been studied for their ability to encapsulate various guest molecules, their interaction with aldohexoses like D- and L-fucose, and methyl α-D-fucopyranoside is reported to be negligible, with binding constants close to zero. beilstein-journals.org This highlights the importance of specific, directed interactions for effective carbohydrate recognition, as opposed to simple hydrophobic encapsulation.

The study of this compound's interactions with both natural and artificial receptors continues to provide valuable insights into the complex world of molecular recognition.

Immunological Interactions and Antigenic Recognition (e.g., O-antigen binding)

The immunological recognition of carbohydrates is a highly specific process, fundamentally dependent on the molecule's three-dimensional structure, including the stereochemistry of its constituent monosaccharides. In the context of fucosylated glycans, the distinction between the D- and L-isomers of fucose is critical for interactions with immunological proteins such as lectins and antibodies.

While its enantiomer, methyl alpha-L-fucopyranoside, is a well-documented ligand and inhibitor in various immunological systems, particularly in the context of bacterial O-antigen recognition, specific research on the immunological interactions of this compound is limited. The vast majority of naturally occurring fucose in mammalian and bacterial glycans is the L-isomer. Consequently, the immune system's recognition machinery, including fucose-specific lectins and antibodies, has evolved to be highly specific for L-fucosylated structures.

Lectins, carbohydrate-binding proteins of non-immune origin, are crucial in innate immunity and pathogen recognition. Many fucose-binding lectins exhibit a strong preference, or absolute requirement, for the L-configuration. For instance, the well-characterized lectin from Ulex europaeus (UEA-I) specifically binds to L-fucose residues and is used extensively as a marker for L-fucosylated glycans on cells. nih.govnih.gov Similarly, bacterial virulence factors, such as the fucose-binding lectins BambL from Burkholderia ambifaria and LecB from Pseudomonas aeruginosa, display high affinity and specificity for L-fucose and its derivatives as part of their mechanism for host cell recognition. plos.orgresearchgate.net This inherent stereospecificity of the primary proteins involved in fucosylated antigen recognition explains the scarcity of data on the immunological role of this compound.

While direct interactions with O-antigen-specific antibodies have not been detailed for this compound, studies on its molecular recognition by other types of receptors provide some insight into its binding potential. For example, its interaction with synthetic, non-biological receptors has been quantified. These studies, while not directly immunological, underscore the molecule's capacity for forming specific non-covalent interactions. nih.gov However, in studies involving receptors with a defined stereochemical preference for L-fucose, the D-isomer is typically expected to be a very weak binder or entirely inactive.

The table below summarizes the interaction data available for this compound in a molecular recognition context.

Table 1: Molecular Recognition Data for this compound

| Receptor/System | Ligand | Binding Affinity (K a , M -1 ) | Method | Reference |

|---|---|---|---|---|

| Boronic acid-based artificial receptor | Methyl α-D-fucopyranoside | 25 | Not specified | nih.gov |

Enzymatic Hydrolysis and Glycosyltransferase Activity with Methyl Alpha D Fucopyranoside

Methyl alpha-D-fucopyranoside as a Substrate for Glycoside Hydrolases (e.g., Fucosidases)

Glycoside hydrolases, particularly α-L-fucosidases, are enzymes that catalyze the cleavage of α-L-fucosyl linkages from the non-reducing ends of oligosaccharides and glycoconjugates. nih.govportlandpress.com this compound is often used as a simple, synthetic substrate to probe the activity of these enzymes. oup.com Fucosidases are found across four glycoside hydrolase (GH) families: GH29, GH95, GH141, and GH151. nih.govportlandpress.com The majority of these enzymes are produced by microorganisms. portlandpress.com

Members of the GH29 family are retaining enzymes, meaning they preserve the anomeric configuration during hydrolysis through a double displacement mechanism. nih.govplos.org This process involves two key amino acid residues, typically an aspartic acid (Asp) acting as the nucleophile and a glutamic acid (Glu) serving as the acid/base catalyst. nih.govnih.gov In contrast, GH95 fucosidases are inverting enzymes, utilizing a single displacement mechanism. nih.govportlandpress.com While less common, some fucosidases have also been identified in GH141 and GH151 families. portlandpress.com

The substrate specificity can vary among fucosidases. For instance, some fucosidases from mollusks, bacteria, and mammals demonstrate broad activity against synthetic substrates like p-nitrophenyl-α-L-fucopyranoside and 4-methylumbelliferyl α-L-fucopyranoside. oup.com However, an α-L-fucosidase from the bacterium Elizabethkingia meningoseptica, named core fucosidase I (cFase I), has shown the unique ability to hydrolyze core α-1,3-fucosylated substrates, a function not typically observed in other α-L-fucosidases. nih.gov

Kinetic Characterization (Km, Vmax) and Enzyme Activity Assays

Enzyme activity assays using this compound and its derivatives are fundamental for characterizing α-L-fucosidases. These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, providing insight into the enzyme's affinity for the substrate.

Various chromogenic and fluorogenic analogs of this compound are commonly employed in these assays. Substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) release a colored product upon hydrolysis, which can be quantified spectrophotometrically. plos.orgtandfonline.comaalto.firesearchgate.net Similarly, 4-methylumbelliferyl-α-L-fucopyranoside is a fluorogenic substrate that, upon cleavage, releases 4-methylumbelliferone, a highly fluorescent compound. caymanchem.com This allows for highly sensitive detection of enzyme activity. caymanchem.com

The kinetic parameters of α-L-fucosidases can vary significantly depending on the enzyme source. For example, Km values for microbial GH29 enzymes acting on aryl-fucoside substrates can range from the micromolar to the millimolar level, with kcat values spanning from 10-3 to 102 s-1. nih.gov Substrate inhibition has also been observed for several α-L-fucosidases when using pNP-Fuc as the substrate. plos.org

Table 1: Kinetic Parameters of Various α-L-Fucosidases with Fucopyranoside Substrates

This table presents a selection of reported kinetic parameters for α-L-fucosidases from different sources, illustrating the variability in enzyme-substrate interactions. Note that Vmax values are reported in different units across studies. oup.comtandfonline.comaalto.firesearchgate.net

Mechanistic Studies of Hydrolytic Activity and Regioselectivity

Mechanistic studies of α-L-fucosidases often utilize this compound and its derivatives to understand the stereochemical course of the reaction and the regioselectivity of the enzyme. The hydrolysis mechanism of retaining glycosidases, such as those in the GH29 family, proceeds via a classical Koshland double displacement mechanism. plos.orgrsc.org This involves the formation of a covalent glycosyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule. rsc.org The use of nuclear magnetic resonance (NMR) spectroscopy can track the anomeric configuration of the released fucose, confirming the retaining nature of the enzyme. oup.com

Regioselectivity, the preference of an enzyme to act on a specific linkage, is a crucial aspect of fucosidase activity. Some fucosidases exhibit strict regioselectivity, hydrolyzing only certain fucosyl linkages. For example, some GH29B enzymes preferentially act on α-1,3/4 fucosylated linkages, while GH29A members show a more relaxed specificity. nih.gov Studies have shown that some α-L-fucosidases prefer the α-1,2-linkage over the α-1,3-linkage. plos.orgdtu.dk In contrast, core fucosidase I from Elizabethkingia meningoseptica displays a preference for substrates with an α-1,3 linkage, such as 3-fucosyllactose (B594375) and Lewis X. nih.gov The enzyme's active site architecture, particularly the subsites that accommodate the sugar residues adjacent to the scissile bond, dictates this regioselectivity. nih.gov

Transglycosylation Reactions Involving this compound

While glycoside hydrolases primarily catalyze the hydrolysis of glycosidic bonds, under certain conditions, they can also facilitate the reverse reaction, known as transglycosylation. In this process, the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule other than water. Retaining glycoside hydrolases, including many α-L-fucosidases from the GH29 family, are known to catalyze transglycosylation reactions. plos.orgdtu.dk

This compound and its derivatives can act as either donors or acceptors in these reactions. For instance, α-L-fucosidases have been shown to transfer fucose from a donor like p-nitrophenyl-α-L-fucopyranoside to acceptors such as lactose (B1674315) or methyl derivatives of monosaccharides. plos.orgdtu.dk The β-d-galactosidase from Paenibacillus thiaminolyticus has demonstrated the ability to catalyze the transfer of a fucosyl moiety to produce methyl β-d-fucopyranoside, among other fucosylated products. oup.com However, in some cases, transglycosylation with this compound as an acceptor has been unsuccessful, highlighting the specific requirements of the enzyme's active site. elsevierpure.com The efficiency and regioselectivity of transglycosylation are influenced by various factors, including the enzyme source, the nature of the donor and acceptor, and the reaction conditions. mdpi.comresearchgate.net

This compound in Glycosyltransferase Substrate Specificity Studies

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. This compound is a valuable tool for probing the substrate specificity of these enzymes, particularly fucosyltransferases. By using this simple acceptor, researchers can investigate the minimal structural requirements for an acceptor molecule to be recognized by the enzyme.

For example, in studies of xylosyltransferases from Arabidopsis thaliana, methyl α-L-fucopyranoside was found to be a significantly more efficient acceptor than free L-fucose, demonstrating the importance of the glycosidic bond and the fixed anomeric configuration for enzyme activity. oup.com Conversely, methyl β-L-fucopyranoside did not act as an acceptor, highlighting the strict stereospecificity of the enzyme. oup.com These studies also revealed that the position of the linkage on the acceptor molecule is critical, with a preference for certain positions over others. oup.com The use of this compound and its analogs allows for a systematic investigation of the structural features that govern substrate recognition and catalytic efficiency in glycosyltransferases.

Design and Evaluation of Inhibitors Targeting Fucosyltransferases

Given the crucial roles of fucosylated glycoconjugates in various biological and pathological processes, fucosyltransferases and fucosidases have become attractive targets for the development of therapeutic inhibitors. nih.gov The design of such inhibitors often draws inspiration from the structure of the natural substrate or the transition state of the enzymatic reaction.

This compound and its analogs can serve as scaffolds for the design of fucosyltransferase inhibitors. By modifying the fucopyranoside core, researchers can create molecules that bind to the enzyme's active site with high affinity but are not catalytically processed, thereby blocking the enzyme's function. For instance, carba- and C-fucopyranosides, where the endocyclic oxygen is replaced by a methylene (B1212753) group or the glycosidic linkage is a C-C bond, respectively, have been evaluated as inhibitors of a recombinant α1,6-fucosyltransferase. researchgate.net These studies have shown that the conformation of the pyranoid ring and the nature of the substituent at the anomeric position are critical for inhibitory activity. researchgate.net The development of potent and selective inhibitors is a key goal in this area of research, with potential applications in treating diseases associated with aberrant fucosylation. nih.gov

Advanced Spectroscopic and Computational Characterization Techniques for Methyl Alpha D Fucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of carbohydrates, offering detailed information on primary structure, conformation, and intermolecular interactions. rsc.org

¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis

The definitive structure of Methyl alpha-D-fucopyranoside in solution is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation: The complete assignment of all proton (¹H) and carbon (¹³C) signals is achieved using a suite of NMR experiments. The 1D ¹H spectrum provides initial information on chemical shifts and proton-proton (¹H-¹H) scalar couplings. For this compound, the anomeric proton (H-1) typically appears as a doublet at a distinct chemical shift. 2D experiments are then used to resolve spectral overlap and establish connectivity.

COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the pyranose ring, from H-1 to H-5, and to the C-6 methyl group protons (H-6).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the unambiguous assignment of the carbon signals (C-1 to C-6, and the methoxy (B1213986) carbon).

Conformational Analysis: The preferred three-dimensional shape of the molecule in solution is determined primarily from ¹H-¹H coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons via Karplus-type equations. nih.gov For this compound, the observed coupling constants are consistent with the pyranose ring adopting a dominant chair conformation, specifically the ¹C₄ conformation. The characteristic small ³J(H1,H2) value (typically ~3-4 Hz) confirms the equatorial orientation of H-2 relative to the axial H-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For this compound, NOESY spectra show key spatial proximities that define the ¹C₄ chair conformation, such as correlations between the axial protons (e.g., H-1, H-3, H-5). mdpi.com

The following table provides representative NMR data for this compound in D₂O.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| 1 | ~4.75 (d) | ~100.4 | ³J(H1,H2) ≈ 3.8 |

| 2 | ~3.80 (dd) | ~69.0 | ³J(H2,H3) ≈ 10.0 |

| 3 | ~3.75 (dd) | ~70.8 | ³J(H3,H4) ≈ 3.4 |

| 4 | ~3.65 (d) | ~72.5 | ³J(H4,H5) ≈ 1.0 |

| 5 | ~4.10 (q) | ~67.2 | ³J(H5,H6) ≈ 6.5 |

| 6 (CH₃) | ~1.20 (d) | ~16.2 | - |

| OCH₃ | ~3.38 (s) | ~55.6 | - |

Solid-State NMR for Molecular Dynamics Studies

While solution-state NMR reveals the average structure, solid-state NMR (ssNMR) provides powerful insights into the molecular motions (dynamics) of molecules in their crystalline or amorphous solid forms. chemicalbook.comacs.org Studies on polycrystalline Methyl α-L-fucopyranoside (the enantiomer of the D-form, which is expected to have identical dynamic properties) using ¹³C and ¹H spin-lattice relaxation time (T₁) measurements over a range of temperatures have characterized the internal motions of the molecule. mdpi.compsu.edu

At room temperature (300 K), the methoxyl (-OCH₃) and the ring-substituent methyl (-CH₃) groups exhibit much faster motion compared to the rigid pyranose ring carbons, as evidenced by their significantly shorter ¹³C T₁ relaxation times. psu.edu By measuring these relaxation times as a function of temperature, the energetic barriers and rates of these motions can be quantified. The three-fold rotation of both the methoxyl and the C-6 methyl groups have been characterized, revealing them to be highly mobile parts of the molecule even in the constrained solid state. mdpi.compsu.edu

The following table summarizes the key findings from these solid-state NMR studies.

| Group | Motion | Activation Energy (Eₐ) | Correlation Time (τ꜀) at 300 K | Reference |

|---|---|---|---|---|

| Methoxyl (-OCH₃) | 3-fold rotation | ~9 kJ/mol | ~0.7 x 10⁻¹³ s | psu.edu |

| Methyl (-CH₃) | 3-fold rotation | ~9 kJ/mol | ~2 x 10⁻¹³ s | psu.edu |

NMR in Probing Molecular Interactions and Binding

NMR spectroscopy is a highly effective tool for studying the non-covalent interactions between carbohydrates and other molecules, such as proteins, in solution. universiteitleiden.nl this compound is frequently used as a ligand in such studies to probe the binding sites of lectins and other carbohydrate-binding proteins. nih.gov

When the fucoside binds to a larger protein, changes in the local chemical environment are induced, which can be detected as perturbations in the NMR signals of either the ligand or the protein.

Chemical Shift Perturbation (CSP): Upon binding, the chemical shifts of the protons and carbons of this compound that are in direct contact with the protein will change. By monitoring these changes, the specific face of the sugar that is involved in the interaction can be mapped. For example, studies of its binding to norovirus P-dimers have used CSP to characterize the binding interface. nih.gov

Saturation Transfer Difference (STD) NMR: This technique allows for the identification of the specific protons of a ligand that are in close proximity to a protein receptor. It is particularly useful for identifying binding epitopes.

Dissociation Constant (Kₑ) Determination: By titrating a protein solution with the fucoside and monitoring the chemical shift changes, a binding isotherm can be generated, from which the dissociation constant (Kₑ)—a measure of binding affinity—can be calculated. The Kₑ for Methyl α-L-fucopyranoside binding to the GII.4 Saga P-dimer of a norovirus, for instance, has been determined to be 22 mM. nih.govnih.gov

Interligand NOEs (trNOE): For ligands in exchange between the free and bound state, NOEs can be transferred from the large protein to the small ligand, allowing the conformation of the bound ligand to be determined.

These NMR methods provide atomic-level detail on the specific hydroxyl and methyl groups of this compound that are critical for molecular recognition events. researchgate.net

Vibrational Spectroscopy (IR, VCD)

Vibrational spectroscopy techniques measure the vibrational frequencies of bonds within a molecule. These frequencies are sensitive to bond strength, molecular structure, and environment, providing complementary information to NMR.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a rapid method used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl (-OH) and C-H bonds.

Functional Group Analysis: The spectrum shows a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the hydroxyl groups and the glycosidic linkage appear in the 1200-1000 cm⁻¹ fingerprint region. The C-H stretching vibrations of the methyl, methoxy, and pyranose ring C-H groups are observed in the 3000-2850 cm⁻¹ region.

Hydrogen Bonding Interactions: The precise frequency, shape, and intensity of the O-H stretching band are extremely sensitive to hydrogen bonding. In condensed phases, the hydroxyl groups of this compound act as both hydrogen bond donors and acceptors, creating a complex network of intermolecular hydrogen bonds. This leads to the broadness of the O-H band compared to the sharp signal that would be seen for a free, non-hydrogen-bonded hydroxyl group in the gas phase. Studies of fucoside complexes with aromatic molecules have used IR spectroscopy to probe specific intermolecular interactions, such as OH–π and CH–π stacking, by observing shifts in the corresponding vibrational frequencies.

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

|---|---|---|

| O-H | Stretch (H-bonded) | 3500 - 3200 (broad) |

| C-H | Stretch | 3000 - 2850 |

| C-O | Stretch | 1200 - 1000 |

Vibrational Circular Dichroism (VCD) for Stereochemical Information and Conformer Analysis

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This provides information about the absolute stereochemistry and solution-state conformation of molecules.

Stereochemical Information: VCD is particularly powerful for determining the absolute configuration of chiral centers. Research has shown that the VCD spectrum of methyl glycosides in the C-H stretching region contains a characteristic band that can be used to assign the anomeric configuration (α or β). Specifically, the symmetric stretching motion of the glycosidic methoxy (-OCH₃) group, which appears near 2840 cm⁻¹, shows a VCD signal whose sign correlates with the absolute configuration at the anomeric carbon (C-1). For this compound, the C-1 has the R configuration. This leads to an expected negative VCD signal for the ~2840 cm⁻¹ band. Conversely, its enantiomer, Methyl alpha-L-fucopyranoside (with an S configuration at C-1), displays a positive VCD signal in this region. This provides a direct, non-destructive method for confirming the anomeric stereochemistry.

Conformer Analysis: Because VCD spectra are highly sensitive to the entire three-dimensional molecular structure, they can be used to study the populations of different conformers in solution. By comparing experimental VCD spectra with spectra predicted for different possible conformers using quantum mechanical calculations, the dominant solution-state structures can be identified.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. bccampus.ca When coupled with a separation technique like liquid chromatography (LC), it forms a "hyphenated technique" known as LC-MS. nih.govijprajournal.com This combination is particularly effective for analyzing complex mixtures, as the LC separates individual components before they enter the mass spectrometer for detection and identification. ijprajournal.com For polar compounds like this compound, which contain multiple hydroxyl groups, LC-MS is a preferred method. nih.gov

In a typical LC-MS analysis of this compound, the compound would first pass through an LC column, which separates it from other substances in the sample based on its chemical properties. Upon eluting from the column, the analyte enters the MS ion source. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used for carbohydrates because they can ionize the molecule with minimal fragmentation, primarily showing the molecular ion. nih.govajpaonline.com

For more detailed structural information, tandem mass spectrometry (MS/MS or MS²) is employed. bccampus.ca In this technique, the molecular ion of this compound is selected in the first mass analyzer and then subjected to fragmentation. The resulting fragment ions are analyzed in a second mass analyzer, producing a fragmentation pattern that serves as a structural fingerprint. This pattern helps to confirm the identity of the sugar and can be used to distinguish it from its isomers. Advanced methods may involve derivatization of the sugar, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), followed by analysis using techniques like LC-UV-ESI-MS/MS to enhance detection and characterization. nih.gov

| Technique | Application for this compound | Information Obtained |

|---|---|---|

| Liquid Chromatography (LC) | Separates the compound from complex mixtures prior to MS analysis. | Retention time, purity. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the ionized molecule. | Molecular weight confirmation. |

| Tandem MS (LC-MS/MS) | Induces and analyzes the fragmentation of the selected molecular ion. | Structural elucidation, confirmation of identity through fragmentation patterns. |

| Derivatization (e.g., with PMP) | Chemical modification to improve chromatographic and ionization efficiency. nih.gov | Enhanced sensitivity and detection in LC-MS analysis. nih.gov |

X-ray Crystallography for High-Resolution Molecular and Complex Structures

X-ray crystallography is an essential technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. researchgate.net It provides definitive information on bond lengths, bond angles, and the absolute conformation of a molecule, which is crucial for understanding its interactions and function.

The crystal and molecular structures of the related enantiomer, methyl α-L-fucopyranoside, have been determined, revealing that the pyranose ring adopts the expected ¹C₄ chair conformation. researchgate.net The conformation observed in the crystal state was found to be very similar to that in solution, as determined by NMR spectroscopy. researchgate.net Studies on derivatives, such as methyl 3,4-O-isopropylidene-β-D-fucopyranoside monohydrate, also show the fucopyranoside ring in a chair conformation, with the crystal packing stabilized by a network of intermolecular hydrogen bonds. nih.gov

X-ray crystallography is also instrumental in defining how this compound interacts with biological macromolecules, such as lectins (carbohydrate-binding proteins). For instance, the crystal structure of a lectin from Ralstonia solanacearum has been solved in complex with a methyl derivative of fucose. researchgate.net Similarly, the structure of a mutant of the Pseudomonas aeruginosa lectin II (PA-IIL) was determined in a complex with methyl-α-L-fucopyranoside at a high resolution of 1.30 Å, providing a molecular basis for understanding the binding affinity and specificity. rcsb.org These complex structures reveal the specific hydrogen bonds and van der Waals contacts that govern molecular recognition.

| Compound/Complex | Key Crystallographic Findings | Reference |

|---|---|---|

| Methyl α-L-fucopyranoside | Pyranose ring adopts a ¹C₄ chair conformation. Structure in crystal is similar to solution conformation. | researchgate.net |

| Mutant (S23A) of PA-IIL lectin complexed with methyl-α-L-fucopyranoside | Resolution: 1.30 Å; R-Value Work: 0.169; R-Value Free: 0.197. Reveals molecular basis for saccharide preference. | rcsb.org |

| Methyl 3,4-O-isopropylidene-β-D-fucopyranoside monohydrate | Fucopyranoside ring is in a chair conformation. Crystal packing is stabilized by O—H···O and C—H···O hydrogen bonds. | nih.gov |

| Methyl α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranoside | Space group P1. The L-fucopyranosyl residue has a ¹C₄ conformation. The structure confirmed the connectivity of the trisaccharide. | researchgate.net |

Advanced Quantum Chemical and Molecular Modeling Studies

Advanced computational methods, including quantum chemistry and molecular modeling, provide profound insights into the dynamic behavior and energetic landscapes of molecules like this compound. csic.es These techniques complement experimental data from NMR and X-ray crystallography by exploring conformational flexibility, electronic properties, and non-covalent interactions that are often difficult to observe directly.

Quantum chemical methods , such as Density Functional Theory (DFT), are used to perform high-accuracy calculations on molecular geometry, energy, and electronic structure. csic.es For glycosides, DFT studies can elucidate the influence of stereoelectronic effects, such as the anomeric and gauche effects, which dictate the molecule's preferred conformation. csic.es For example, calculations on the analogous methyl α-D-glucopyranoside have been used to investigate how chemical modifications affect the endo- and exo-anomeric effects, which control the orientation of the methoxy group. csic.es Such studies can calculate properties like HOMO-LUMO energy gaps to predict the chemical reactivity of the molecule.

Molecular modeling , particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, allows for the study of the conformational dynamics of this compound in different environments. csic.es MM calculations can map the potential energy surface of the glycosidic linkage, revealing low-energy conformations. researchgate.net However, these in-vacuo calculations may differ significantly from the solid-state structure, highlighting the critical role of intermolecular forces like hydrogen bonding in determining the final conformation. researchgate.net MD simulations can model the movement of the molecule over time in an explicit solvent, providing a detailed picture of its flexibility and its interactions with water molecules or protein binding partners. acs.org

| Computational Method | Application for this compound | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculates optimized geometry, electronic structure, and energies. csic.es | Elucidation of stereoelectronic effects (e.g., anomeric effect), prediction of chemical reactivity (HOMO-LUMO gap), and vibrational frequencies. csic.es |

| Molecular Mechanics (MM) | Calculates potential energy to find minimum energy conformations (e.g., of glycosidic torsion angles). researchgate.net | Identifies stable rotamers and conformational preferences in a vacuum, serving as a baseline for environmental effects. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the molecule in a defined environment (e.g., water). csic.esacs.org | Reveals conformational flexibility, solvent interactions, and the dynamic nature of binding to receptors. acs.org |

| Molecular Docking | Predicts the binding mode and affinity of the molecule to a receptor, like a protein. | Clarifies binding energies and specific interactions (e.g., hydrogen bonds) with biological targets. |

Applications in Biological and Biomedical Research Using Methyl Alpha D Fucopyranoside

Role as a Biochemical Probe in Enzymatic and Cellular Studies

Methyl alpha-D-fucopyranoside is extensively utilized as a biochemical probe to elucidate the mechanisms of enzymatic reactions and cellular interactions. Its structural specificity allows it to act as a standard reference compound in carbohydrate research and as a ligand in binding studies. pubcompare.ai

One of the primary applications of this compound is in the study of lectins, which are carbohydrate-binding proteins involved in a myriad of biological processes. For instance, isothermal titration calorimetry has been employed to study the binding of this compound to lectins like PLL3 from Photorhabdus laumondii, providing insights into the thermodynamics of these interactions. researchgate.net Such studies are fundamental to understanding the initial processes of bacterial infection, where lectins on the surface of pathogens interact with host cell glycans. researchgate.net

In virology, this compound has been instrumental in investigating the binding of viruses to host cells. Saturation transfer difference nuclear magnetic resonance (STD NMR) titrations have used this compound to study the binding of norovirus virus-like particles (VLPs) and P-dimers to human histo-blood group antigens (HBGAs). oup.com These studies have revealed complex, multi-step binding events and have helped to characterize the binding sites on the virus particles. oup.com The dissociation constant (Kd) for the interaction between this compound and norovirus GII.4 Saga P-dimers has been determined to be 22 mM. pubcompare.ai

Furthermore, derivatives of this compound are used to probe the activity of glycosidases, enzymes that hydrolyze glycosidic bonds. For example, 2-Chloro-4-nitrophenyl α-L-fucopyranoside serves as a substrate for α-L-fucosidase enzymes, enabling the study of their activity and the investigation of glycan structures in various biological processes. americanchemicalsuppliers.com The development of activity-based probes (ABPs) for retaining α-L-fucosidases (GH29 fucosidases) allows for their selective labeling and functional characterization, which is crucial for understanding their roles in the gut microbiota and various diseases. rsc.orgnih.gov

Contribution to Structure-Activity Relationship (SAR) Studies of Glycoconjugates and Glycomimetics

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. This compound and its derivatives are key players in the SAR studies of glycoconjugates and glycomimetics.

By systematically modifying the structure of this compound and observing the resulting changes in biological activity, researchers can identify the key functional groups and structural motifs responsible for molecular recognition and biological function. For example, the synthesis of various carba- and C-fucopyranosides and their evaluation as α-fucosidase inhibitors have allowed for the elucidation of SAR. researchgate.net These studies have shown that the presence of a hydroxyl group near the pseudoanomeric position or an aromatic ring as a substituent can be beneficial for inhibitory activity. researchgate.net

In the context of antigenicity, the synthesis of trisaccharides containing modified fucose residues has been crucial for understanding the structural basis of recognition by antibodies. For instance, the stereocontrolled synthesis of biotin-labeled oligosaccharides containing variations of the Fucα1-2Gal sequence has been used to examine their antigenicity against human sera in the context of infections by Toxocara larvae. nih.govmdpi.com These studies demonstrated the importance of O-methyl groups for antigenicity. nih.govmdpi.com

The following table summarizes some research findings related to SAR studies involving this compound derivatives:

| Compound/Derivative | Research Focus | Key Finding |

| 1-(R)-amino-phenylmethyl C-fucopyranoside | α-fucosidase inhibition | Activity increased 40-fold when pH changed from 5.0 to 7.0, adopted an unusual 4C1 conformation. researchgate.net |

| Fuc2Meα1-2Gal4Meβ1-3GalNAcα1-OR | Antigenicity in Toxocara infections | O-methyl groups are important for antigenicity. nih.govmdpi.com |

| Lipophilic teicoplanin pseudoaglycon derivatives | Anti-influenza virus agents | SAR studies led to the development of new antiviral compounds. google.fr |

Exploration in Carbohydrate-Based Therapeutic Agent Design (e.g., Anti-infectives, Immunomodulators)

The insights gained from SAR studies are directly applied to the design of carbohydrate-based therapeutic agents. This compound and its derivatives are being explored for their potential as anti-infectives and immunomodulators.

By mimicking the carbohydrate structures on host cell surfaces, derivatives of this compound can act as competitive inhibitors of pathogen adhesion, a critical first step in many infections. This approach is being investigated for the development of novel anti-infective strategies. pubcompare.ai For example, fucosylated glycans have been shown to bind to DC-SIGN, a receptor on dendritic cells, which can modulate the immune response. researchgate.net This has led to the exploration of fucosylated glycosides as potential anti-inflammatory agents. researchgate.net

The development of glycomimetics, compounds that mimic the structure and function of carbohydrates, is a promising area of therapeutic research. The synthesis of fucopyranose-configured cyclophellitol (B163102) aziridines has provided tools for the in vitro and in vivo labeling of bacterial and mammalian fucosidases, which could have applications in the diagnosis and treatment of diseases involving these enzymes. nih.gov

Fucose itself is suspected of playing a role as an immunomodulator. researchgate.net The immunomodulatory activity of some saponins, which are naturally occurring glycosides, is thought to be related to their fucosyl residues. researchgate.net This suggests that synthetic fucosides based on the structure of this compound could be designed to have specific immunomodulatory effects.

Utilization in Glycan Synthesis for Investigating Biological Pathways

This compound is a valuable starting material for the chemical synthesis of complex glycans and glycoconjugates. These synthetic glycans are indispensable tools for investigating a wide range of biological pathways.

The synthesis of defined oligosaccharide fragments of complex polysaccharides like fucoidan (B602826) allows for detailed structure-function studies that are not possible with the heterogeneous natural products. researchgate.net For example, an automated glycan assembly (AGA) process has been developed for the synthesis of well-defined fucoidan oligosaccharides, including linear and branched structures with specific sulfation patterns. These synthetic glycans can be used to characterize the specificity of fucoidan-degrading enzymes and to develop tools like fucoidan microarrays for screening antibody specificity.

This compound has also been used as a precursor in the synthesis of various fucosylated oligosaccharides, such as those found on the glycoproteins of parasites. nih.govmdpi.com These synthetic oligosaccharides can then be used in immunological assays to identify key antigenic determinants and to develop diagnostic tools. nih.govmdpi.com

The following table lists some examples of complex glycans synthesized using this compound or its derivatives and their applications in biological research:

| Synthesized Glycan | Starting Material/Building Block | Application |

| Fucoidan oligosaccharides | Fucosyl thioglycosides | Characterization of glycoside hydrolases (GH107), NMR standards, development of fucoidan microarrays. |

| Biotin-labeled trisaccharides (e.g., Fucα1-2Galβ1-3GalNAcα) | Phenyl 3,4-di-O-benzoyl-2-O-methyl-1-thio-β-L-fucopyranoside | Study of antigenicity in Toxocara infections. nih.govmdpi.com |

| 2-acetamido-2-deoxy-6-O-α-L-fucopyranosyl-D-glucose | Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside | Synthesis of a disaccharide found in glycoproteins. researchgate.net |

Future Research Directions and Emerging Avenues for Methyl Alpha D Fucopyranoside

Development of Novel Synthetic Strategies for Diversified Derivatives and Analogs

The future of methyl alpha-D-fucopyranoside research is intrinsically linked to the ability to synthesize a diverse array of its derivatives and analogs. These modified structures are indispensable tools for probing biological systems, understanding structure-activity relationships, and developing new therapeutic and diagnostic agents.

Current research is focused on creating derivatives with enhanced or specific properties. This includes the synthesis of di-O-glycosyl derivatives where other sugar moieties are attached to the this compound core. nih.gov Such complex oligosaccharides are crucial for studying the binding specificity of lectins and other carbohydrate-binding proteins.

A significant area of development is the creation of analogs where hydroxyl groups are replaced with other functional groups. For instance, the synthesis of O-methylated and selenoglycoside versions of fucopyranosides is being explored. beilstein-journals.org Selenoglycosides, in particular, serve as valuable probes in X-ray crystallography for determining the structures of protein-carbohydrate complexes. beilstein-journals.orgresearchgate.net The strategic modification of the fucose ring, such as the introduction of chloro or fluoro groups at specific positions, is another promising approach to generate analogs with altered binding affinities and metabolic stabilities. beilstein-journals.org

Furthermore, regioselective functionalization techniques are being refined to allow for precise modifications at specific positions on the fucopyranoside ring. bohrium.comresearchgate.netrsc.org This control is essential for building complex branched oligosaccharides and for conjugating the sugar to other molecules like peptides or lipids. The development of novel glycosylating reagents, such as thioglycosides, facilitates the efficient and stereoselective synthesis of oligosaccharides containing α-L-fucosyl linkages. researchgate.net

Table 1: Examples of Synthetic Derivatives of Fucopyranosides and Their Research Applications

| Derivative/Analog | Synthetic Strategy | Research Application | Reference(s) |

|---|---|---|---|

| Di-O-glycosyl derivatives | Stereoselective glycosylation using fucopyranosyl donors. | Studying structure-activity relationships of complex oligosaccharides. | nih.gov |